molecular formula C14H18F3N3O3 B4555441 4-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid

4-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid

Cat. No.: B4555441
M. Wt: 333.31 g/mol
InChI Key: JXSZMMXEICKDTA-UHFFFAOYSA-N
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Description

4-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C14H18F3N3O3 and its molecular weight is 333.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.13002593 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Analgesic and Anti-inflammatory Activities

    Research has demonstrated the synthesis of derivatives combining pyruvic acid structures with aminoantipyrine, indicating analgesic, anti-inflammatory, and other pharmacological activities. These compounds exhibit complex spectral characteristics and exist in solution as isomers, which could be relevant for their pharmacological properties (Rubtsov et al., 2002).

  • Antibacterial Properties

    A study on quinolone antibacterials synthesized a series of compounds to test against a variety of bacteria. The findings highlighted the significant potency of these derivatives, with implications for developing new antibacterial agents (Domagala et al., 1988).

  • Antiproliferative Activity

    The synthesis and evaluation of thiazole derivatives revealed potential antiproliferative activities, indicating their utility in targeting specific biological pathways such as DNA gyrase, which is crucial for cell proliferation (Yurttaş et al., 2022).

  • Anxiolytic Properties

    A study detailed the structure and potential anxiolytic properties of a dipeptoid derivative, offering insights into its chemical structure and therapeutic potential (Debaerdemaeker et al., 1993).

Chemical Reactivity and Synthesis

  • Catalyzed Arylations

    Research into pyrazole derivatives bearing a cyclopropyl group demonstrated their successful use in palladium-catalyzed direct arylations, providing a methodological advancement for the synthesis of regioselectively arylated compounds without compromising the cyclopropyl unit (Sidhom et al., 2018).

  • Antimicrobial Activity

    A study on pyrazolocarboxylic acid derivatives revealed high antimicrobial activity, especially against E. coli and St. aureus strains, suggesting their potential as antimicrobial agents (Pimenova & Voronina, 2001).

Properties

IUPAC Name

4-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propylamino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O3/c15-14(16,17)11-8-10(9-2-3-9)20(19-11)7-1-6-18-12(21)4-5-13(22)23/h8-9H,1-7H2,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSZMMXEICKDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCCNC(=O)CCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.